molecular formula C6H5F3N2O2S B2682355 Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1823967-24-3

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2682355
CAS No.: 1823967-24-3
M. Wt: 226.17
InChI Key: CUMUJMJWAUMTRU-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ester (-COOEt) moiety at position 2. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the hydrolytic stability of the ester, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUJMJWAUMTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazole, including Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate, exhibit significant anticancer properties. A study by El-Naggar et al. reported that these compounds inhibited tumor growth in vivo against Ehrlich Ascites Carcinoma cells after 14 days of treatment . The presence of the trifluoromethyl group is believed to enhance the efficacy of these compounds compared to simpler derivatives.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activities against a range of pathogens. This compound has been noted for its potential as an antibacterial agent . The compound's structural similarities with other effective antimicrobial agents suggest it could be developed further for use in treating bacterial infections.

Anti-inflammatory and Anticonvulsant Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. Additionally, some derivatives have shown anticonvulsant activity in animal models . These findings suggest that this compound could be explored for therapeutic applications in managing epilepsy and inflammatory conditions.

Plant Protection Agents

This compound has been identified as a potential candidate for use as a fungicide and insecticide. Its efficacy against pests such as fungi and insects makes it valuable in agricultural settings . Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Comparative Analysis with Other Thiadiazole Derivatives

The following table summarizes the structural features and biological activities of selected thiadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateBromine substitution at position 5Antimicrobial and anticancer
This compoundTrifluoromethyl group at position 5Enhanced anticancer properties
Ethyl 5-(phenyl)-1,3,4-thiadiazole-2-carboxylatePhenyl group at position 5Noted for anticonvulsant effects

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly alters electronic and steric properties compared to other substituents. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-Difluorophenyl C₁₁H₈F₂N₂O₂S 294.26 Gram/kg-scale synthesis; agrochemical intermediates
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate 4-Fluorophenoxy C₁₁H₉FN₂O₃S 268.26 Enhanced lipophilicity; antimicrobial potential
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Phenyl C₁₁H₁₀N₂O₂S 234.27 Basic scaffold for antitumor agents
Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate Cyanoimino + Cl/CF₃-phenyl C₁₈H₁₃ClF₃N₃O₂S 448.83 High reactivity; regulated under GHS

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) increases electrophilicity at the thiadiazole core compared to phenyl or alkoxy substituents, enhancing reactivity in nucleophilic substitutions or cross-couplings .
  • Lipophilicity: Fluorinated substituents (e.g., 2,4-difluorophenyl) improve membrane permeability, crucial for bioactive molecules, while cyanoimino groups may reduce solubility .

Biological Activity

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a thiadiazole ring with a trifluoromethyl group that enhances its lipophilicity and biological activity. The structure allows for effective interaction with biological targets, contributing to its potential therapeutic applications.

The mechanism of action of this compound involves several pathways:

  • Cell Membrane Penetration : The trifluoromethyl group facilitates easy penetration through cell membranes, allowing the compound to reach intracellular targets.
  • Enzyme Interaction : The thiadiazole ring can modulate the activity of enzymes and receptors, leading to various biological effects.
  • Biological Targeting : It has been shown to interact with specific molecular pathways relevant to antimicrobial and anticancer activities .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Fungicidal and Bactericidal Effects : Studies have demonstrated that compounds in this class exhibit enhanced fungicidal and bactericidal activities against various pathogens .
  • Insecticidal Properties : The compound has been reported to show insecticidal effects, making it useful in agricultural applications .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines. For example:
    • HCT116 (Colon Cancer) : IC50 values indicate effective inhibition of cell growth at concentrations as low as 3.29 µg/mL .
    • MCF-7 (Breast Cancer) : The compound demonstrated significant antiproliferative activity with IC50 values around 0.28 µg/mL .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies :
    • A study highlighted the effectiveness of thiadiazole derivatives in inhibiting the growth of various fungi and bacteria. This research supports the use of such compounds as potential antimicrobial agents in clinical settings .
  • Cytotoxicity Assessments :
    • In vitro tests demonstrated that derivatives including this compound exhibited strong cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the thiadiazole ring significantly influenced biological activity .
  • Mechanistic Insights :
    • Advanced computational studies provided insights into the electronic properties and potential interactions at the molecular level, suggesting strong hydrogen bonding capabilities that may enhance bioactivity .

Comparative Analysis with Similar Compounds

A comparative analysis illustrates how this compound stands out among similar compounds:

Compound NameBiological ActivityNotable Effects
Ethyl 1,1,1-trifluoromethanesulfonateModerate antimicrobialLimited anticancer effects
5-(Trifluoromethyl)-2-thiophenecarboxylic acidAntimicrobialEffective against specific pathogens
This compoundHigh antimicrobial and anticancerSignificant cytotoxicity across multiple cancer lines

Q & A

Advanced Research Question

  • MTT/Proliferation Assays : Dose-response curves (IC₅₀) on cancer cell lines (e.g., HepG2, MCF-7) .
  • Flow Cytometry : Apoptosis quantification via Annexin V/PI staining.
  • Western Blotting : Detection of caspase-3/9 activation and Bcl-2 downregulation .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference drugs (e.g., cisplatin) and validate via orthogonal assays (e.g., clonogenic survival vs. ATP luminescence). Meta-analyses of IC₅₀ values across cell lines (e.g., NCI-60 panel) can identify context-dependent effects .

What strategies enable gram-to-kilogram scale synthesis without compromising purity?

Advanced Research Question
Continuous flow reactors improve reproducibility for Sandmeyer bromination by maintaining precise temperature (20–25°C) and residence time. For Suzuki coupling, replace Pd catalysts with Ni-based systems to reduce costs. Recrystallization in ethanol/water (9:1) achieves >99% purity .

Are there alternative synthetic routes to access structurally diverse thiadiazole derivatives?

Advanced Research Question
Hydrazone intermediates (e.g., ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) can be condensed with ketones in 2-propanol under reflux to form triazole-thiadiazole hybrids. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 70% compared to conventional heating .

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